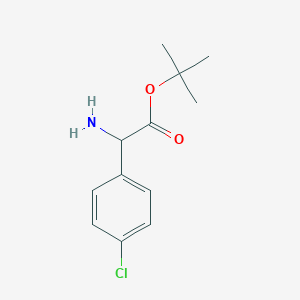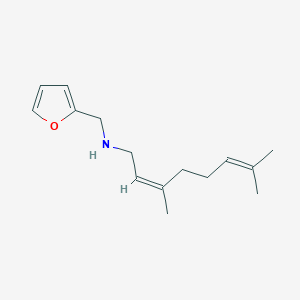
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid is a fluorinated derivative of tetrahydroindole, a significant heterocyclic compound Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Wirkmechanismus
Target of Action
Indole derivatives, such as 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid, are known to interact with multiple receptors in the body . They play a significant role in cell biology and are used in the treatment of various disorders .
Mode of Action
The compound binds with high affinity to its targets, leading to a variety of local and heterotopic biological effects. The specific interactions and resulting changes depend on the particular receptors involved .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms. They can affect various biochemical pathways, depending on the specific targets they interact with .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with and the biochemical pathways it affects . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the fluorination of 1,4,6,7-tetrahydroindole-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the starting material in an appropriate solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound’s fluorinated structure can enhance its interaction with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated indole derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and materials science due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,6,7-Tetrahydroindole-2-carboxylic acid: Lacks the fluorine atoms, resulting in different biological activity and stability.
5,5-Dimethyl-1,4,6,7-tetrahydroindole-2-carboxylic acid: Contains methyl groups instead of fluorine, leading to variations in chemical reactivity and biological effects.
5,5-Dichloro-1,4,6,7-tetrahydroindole-2-carboxylic acid: Chlorine atoms replace fluorine, affecting the compound’s electronic properties and interactions with biological targets.
Uniqueness
The presence of fluorine atoms in 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid makes it unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, biological activity, and stability. These properties make it a valuable compound for various scientific research and industrial applications.
Eigenschaften
IUPAC Name |
5,5-difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)2-1-6-5(4-9)3-7(12-6)8(13)14/h3,12H,1-2,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXIOHVOCTSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1NC(=C2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)


![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)





![N-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2933012.png)
![N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide](/img/structure/B2933015.png)

